N-{[2-(2,4-dichlorobenzoyl)hydrazino]carbothioyl}nicotinamide
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Overview
Description
N-[N’-(2,4-Dichloro-benzoyl)-hydrazinocarbothioyl]-nicotinamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a nicotinamide moiety linked to a hydrazinocarbothioyl group, which is further connected to a 2,4-dichlorobenzoyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[N’-(2,4-Dichloro-benzoyl)-hydrazinocarbothioyl]-nicotinamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 2,4-dichlorobenzoyl chloride with hydrazine to form N’-(2,4-dichlorobenzoyl)hydrazine. This intermediate is then reacted with carbon disulfide to yield N’-(2,4-dichlorobenzoyl)-hydrazinocarbothioyl chloride. Finally, this intermediate is coupled with nicotinamide under controlled conditions to produce the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of efficient catalysts, controlled reaction environments, and purification techniques to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[N’-(2,4-Dichloro-benzoyl)-hydrazinocarbothioyl]-nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated benzoyl group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can result in the replacement of the chlorine atoms with various nucleophiles .
Scientific Research Applications
N-[N’-(2,4-Dichloro-benzoyl)-hydrazinocarbothioyl]-nicotinamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of N-[N’-(2,4-Dichloro-benzoyl)-hydrazinocarbothioyl]-nicotinamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to cell death in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzoyl chloride: A precursor in the synthesis of the target compound, known for its use in organic synthesis
N’-(2,4-Dichlorobenzoyl)hydrazine: An intermediate in the synthesis of the target compound, with potential biological activities.
Nicotinamide derivatives: Compounds with similar structures that exhibit various biological activities, including anti-inflammatory and anticancer properties
Uniqueness
N-[N’-(2,4-Dichloro-benzoyl)-hydrazinocarbothioyl]-nicotinamide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the 2,4-dichlorobenzoyl group enhances its reactivity, while the nicotinamide moiety contributes to its biological activity. This combination makes it a valuable compound for various research applications .
Properties
CAS No. |
445015-85-0 |
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Molecular Formula |
C14H10Cl2N4O2S |
Molecular Weight |
369.2g/mol |
IUPAC Name |
N-[[(2,4-dichlorobenzoyl)amino]carbamothioyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H10Cl2N4O2S/c15-9-3-4-10(11(16)6-9)13(22)19-20-14(23)18-12(21)8-2-1-5-17-7-8/h1-7H,(H,19,22)(H2,18,20,21,23) |
InChI Key |
ZMMQNEGRPHQCHH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)NC(=S)NNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC(=S)NNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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